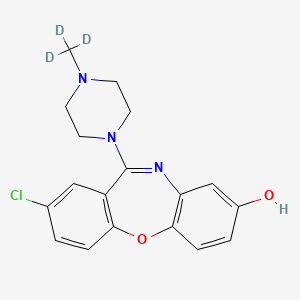

![molecular formula C20H27NO B564872 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 CAS No. 1189689-16-4](/img/structure/B564872.png)

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3

Overview

Description

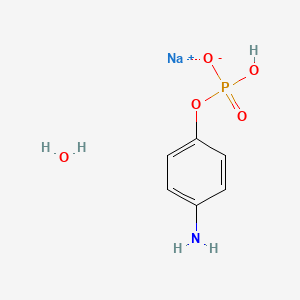

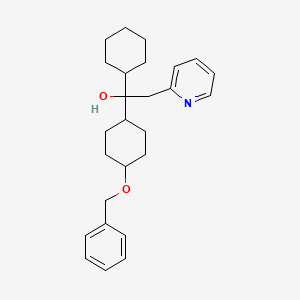

“1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3” is a chemical compound with the molecular formula C20H27NO . It is an intermediate of Lercanidipine, which is a dihydropyridine calcium channel blocker .

Molecular Structure Analysis

The molecular structure of this compound consists of a 3,3-diphenylpropyl group attached to a methylamino group, which is further attached to a 2-methyl-2-propanol group . The average mass of the molecule is 297.435 Da .Physical And Chemical Properties Analysis

This compound is a light yellow to yellow to orange clear liquid . It has a boiling point of 145 °C at 0.2 mmHg and a flash point of 165 °C . The specific gravity at 20/20 is 1.01 and the refractive index is 1.55 .Scientific Research Applications

Synthesis Methodologies

Synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol : Shaojie (2004) details a method for synthesizing a compound similar to 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3, starting from cinnamic acid. This process involves several steps, including alkylation, amide reduction, and solvent-free reflux, leading to a total yield of 62.7% (Shaojie, 2004).

Synthesis of Lercanidipine Hydrochloride : Li Guo-ping (2005) describes the synthesis of Lercanidipine Hydrochloride, a process that includes the production of an intermediate resembling 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3. This involves alkylation, amidation, and reduction steps, among others, with a total yield of 23.2% (Li Guo-ping, 2005).

Analytical Studies

Analysis of TM-208 and Its Metabolites : Jiang et al. (2007) conducted an analysis of TM-208, a compound containing a 3,3-diphenylpropyl moiety similar to the subject compound. They used LC-MS/MS to study its metabolites in rat plasma and tissues, identifying five main metabolites (Jiang et al., 2007).

Metabolism of TM208 in Rat Bile : Another study by Jiang et al. (2007) on TM208 explored its metabolism in rat bile. Using high-performance liquid chromatography and tandem mass spectrometry, they identified nine major metabolites, showcasing the compound's extensive metabolism (Jiang et al., 2007).

Structural and Spectroscopic Investigations

X-ray Structures and Computational Studies : Nycz et al. (2011) investigated cathinones, which are structurally similar to the subject compound, through FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction. These techniques were used to determine molecular orientation and structural properties (Nycz et al., 2011).

Study of Molecular Structure at Interfaces : Kataoka and Cremer (2006) probed the molecular structure of 2-propanol/water mixtures, closely related to the subject compound, using vibrational sum frequency spectroscopy. This study provided insights into the orientation of molecular groups at liquid/vapor interfaces (Kataoka and Cremer, 2006).

properties

IUPAC Name |

1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWDISMNBYOLAB-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

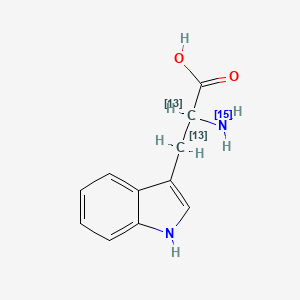

![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)

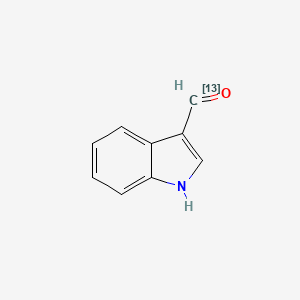

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

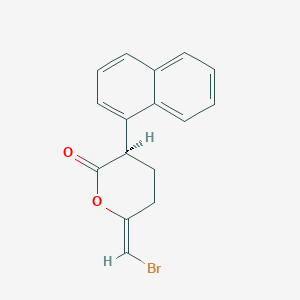

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)

methanone](/img/structure/B564812.png)